Acetamide, 2-bromo-N-hydroxy-
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Overview
Description
2-Bromo-N-hydroxyacetamide is an organic compound with the molecular formula C₂H₄BrNO₂. It is a brominated derivative of N-hydroxyacetamide and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxyacetamide typically involves the bromination of N-hydroxyacetamide. This can be achieved by reacting N-hydroxyacetamide with bromine in an aqueous medium. The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-hydroxyacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-hydroxyacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form N-hydroxyacetamide derivatives with different oxidation states.
Reduction Reactions: Reduction of 2-Bromo-N-hydroxyacetamide can yield N-hydroxyacetamide and other related compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted N-hydroxyacetamide derivatives.
Oxidation Reactions: Oxidized forms of N-hydroxyacetamide.
Reduction Reactions: Reduced forms of N-hydroxyacetamide.
Scientific Research Applications
2-Bromo-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxyacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. This makes it a potential candidate for drug development and other therapeutic applications .
Comparison with Similar Compounds
N-Hydroxyacetamide: The parent compound without the bromine atom.
2-Chloro-N-hydroxyacetamide: A chlorinated derivative with similar properties.
2-Iodo-N-hydroxyacetamide: An iodinated derivative with distinct reactivity.
Uniqueness: 2-Bromo-N-hydroxyacetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions and provides distinct biological activities .
Properties
CAS No. |
96382-86-4 |
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Molecular Formula |
C2H4BrNO2 |
Molecular Weight |
153.96 g/mol |
IUPAC Name |
2-bromo-N-hydroxyacetamide |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |
InChI Key |
UKZKQDJAJKEDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NO)Br |
Origin of Product |
United States |
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